N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl}acetamide is a complex organic compound that features a benzodioxole moiety and a diazaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Diazaspiro Compound: The diazaspiro structure can be synthesized by reacting a suitable diamine with a cyclic ketone under controlled conditions.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the diazaspiro compound using an acylation reaction, often facilitated by reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The diazaspiro structure may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide: shares similarities with other benzodioxole and diazaspiro compounds, such as:
Uniqueness
The unique combination of the benzodioxole and diazaspiro moieties in N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl}acetamide provides distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N3O5 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C16H17N3O5/c20-13(17-10-3-4-11-12(7-10)24-9-23-11)8-19-14(21)16(18-15(19)22)5-1-2-6-16/h3-4,7H,1-2,5-6,8-9H2,(H,17,20)(H,18,22) |
InChI Key |
SKIIZMWPOZVNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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